Tetraammineplatinum difluoride

Description

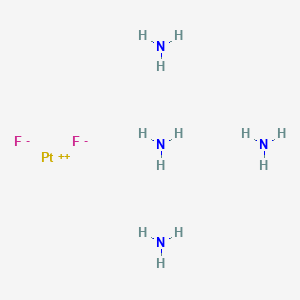

Tetraammineplatinum difluoride ([Pt(NH₃)₄]F₂) is a platinum(II) coordination compound comprising a central platinum ion coordinated by four ammonia ligands in a square planar geometry, with two fluoride counterions . Its molecular formula is derived from the empirical formula F₂H₁₂N₄Pt, and it is part of a broader family of tetraammineplatinum(II) complexes, which are pivotal in catalysis, materials science, and coordination chemistry research. The compound’s structure is analogous to Magnus’s green salt ([Pt(NH₃)₄][PtCl₄]), but with fluoride replacing chloride in the outer sphere .

Properties

CAS No. |

64367-82-4 |

|---|---|

Molecular Formula |

F2H12N4Pt |

Molecular Weight |

301.2 g/mol |

IUPAC Name |

azane;platinum(2+);difluoride |

InChI |

InChI=1S/2FH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |

InChI Key |

CSOCRIUPOXXOBS-UHFFFAOYSA-L |

SMILES |

N.N.N.N.[F-].[F-].[Pt+2] |

Canonical SMILES |

N.N.N.N.[F-].[F-].[Pt+2] |

Other CAS No. |

64367-82-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Tetraammineplatinum(II) Compounds

Structural and Compositional Differences

Tetraammineplatinum(II) complexes differ primarily in their counterions, which influence solubility, reactivity, and applications. Key examples include:

| Compound | Molecular Formula | CAS Number | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| Tetraammineplatinum difluoride | [Pt(NH₃)₄]F₂ | 64367-82-4 | 301.2* | Limited solubility data; fluoride’s high electronegativity may reduce ligand lability |

| Tetraammineplatinum chloride | [Pt(NH₃)₄]Cl₂ | 13933-32-9 | 334.1 | Soluble in aqueous media; used in catalysis and analytical chemistry |

| Tetraammineplatinum nitrate | Pt(NH₃)₄₂ | 20634-12-2 | 387.2 | High solubility in polar solvents; oxidizer |

| Tetraammineplatinum diiodide | [Pt(NH₃)₄]I₂ | 14708-49-7 | 556.0 | Low solubility in water; iodide’s polarizability enhances stability |

*Calculated based on atomic masses.

Reactivity and Ligand Substitution

Fluoride’s low polarizability and strong field nature render [Pt(NH₃)₄]F₂ less prone to ligand substitution compared to chloride or nitrate analogs. For instance, [Pt(NH₃)₄]Cl₂ undergoes hydrolysis in aqueous solutions, forming reactive species like cis-[PtCl₂(NH₃)₂], which are critical in anticancer drug development .

Toxicity and Mutagenicity

Tetraammineplatinum(II) chloride exhibits low mutagenicity, unlike charged complexes like chlorotriammineplatinum(II) tetrachloroplatinate(II) (Cleves salt), which show significant toxicity . While toxicity data for the difluoride is scarce, its structural similarity to the chloride suggests comparable biocompatibility, though fluoride’s inherent toxicity at high concentrations warrants caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.